4-((4-Boronophenyl)amino)-4-oxobutanoic acid
Overview
Description
The compound “4-((4-Boronophenyl)amino)-4-oxobutanoic acid” is an organic compound containing a boronophenyl group, an amino group, and a carboxylic acid group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through methods such as electrophilic aromatic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The boronophenyl group, amino group, and carboxylic acid group would each contribute to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the amino group could participate in condensation reactions, and the carboxylic acid group could undergo reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the compound might exhibit strong hydrogen bonding due to the presence of the amino group .Scientific Research Applications
Potential Boron Neutron Capture Therapy Agents
A study by Srivastava et al. (1999) synthesized a series of 4-dihydroxyborylphenyl analogues of 1-aminocyclobutanecarboxylic acid, which include compounds similar to 4-((4-boronophenyl)amino)-4-oxobutanoic acid. These compounds were designed for potential use in Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for cancer treatment. The synthesis involved introducing different degrees of lipophilicity into the molecules, which is crucial for their biological activity and targeting ability (Srivastava, Singhaus, & Kabalka, 1999).
Molecular Structure and Spectroscopy Analysis
Raju et al. (2015) conducted a comprehensive study on the structure and spectroscopic properties of a closely related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. They used FT-IR, NMR, and X-ray diffraction studies to confirm the structure. The study provides insights into the vibrational, electronic, and optical characteristics of such compounds, which are critical in understanding their reactivity and potential applications in various scientific fields (Raju et al., 2015).
Biological Activity and Molecular Docking
A study by Vanasundari et al. (2018) focused on the molecular docking and vibrational studies of similar compounds, including 4-[(2, 6) dichlorophenyl amino] 2 - methylidene 4 - oxobutanoic acid. They conducted experimental and theoretical analyses to understand the molecular interactions and potential biological activities of these compounds. The findings suggest the potential use of such compounds in pharmacology, especially in targeting specific biological receptors or enzymes (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Nonlinear Optical Properties
In the field of materials science, particularly in nonlinear optics, derivatives of 4-oxobutanoic acid show promising properties. For instance, the study by Mary et al. (2017) on 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid reveals its potential as a nonlinear optical material. They characterized its spectroscopic properties and investigated its reactive properties, which are essential for applications in photonics and optoelectronics (Mary et al., 2017).
Surfactant Synthesis
A novel approach to surfactant synthesis involving 4-oxobutanoic acid derivatives was demonstrated by Chen et al. (2013). They synthesized a new surfactant containing a benzene ring and analyzed its properties, such as formation of premicellar aggregation, which is significant in the development of new surfactants for various industrial applications (Chen, Hu, & Fu, 2013).
Future Directions
The future research directions would depend on the intended use of this compound. If it’s being studied for potential medicinal use, future research could involve in-depth biological testing and clinical trials. If it’s being used in materials science or another field, future research might focus on improving its synthesis or studying its properties under various conditions .
properties
IUPAC Name |
4-(4-boronoanilino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4,16-17H,5-6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUCUZOJUHAJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)CCC(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377705 | |
Record name | N-(4-Phenylboronic)succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Boronophenyl)amino)-4-oxobutanoic acid | |
CAS RN |
480424-95-1 | |
Record name | 4-[(4-Boronophenyl)amino]-4-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480424-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Phenylboronic)succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 480424-95-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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